N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylbenzenesulfonamide
Beschreibung
N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a unique isothiazolidin-1,1-dioxide-3-one moiety. This compound combines a sulfonamide backbone with a dimethylamino-substituted aromatic ring and a 2,6-dimethylbenzenesulfonamide group. The isothiazolidin-dioxide ring introduces a rigid, electron-deficient structure, which may influence its physicochemical properties and biological activity.
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-13-11-17(22-18(23)9-10-28(22,24)25)12-14(2)19(13)29(26,27)20-15-5-7-16(8-6-15)21(3)4/h5-8,11-12,20H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGMFQKJVRFTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC2=CC=C(C=C2)N(C)C)C)N3C(=O)CCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylbenzenesulfonamide is a complex organic compound with potential biological activity. Understanding its biological properties is essential for evaluating its therapeutic applications and pharmacological potential. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Structural Features
- Dimethylamino Group : Enhances lipophilicity, potentially improving membrane permeability.
- Isothiazolidinone Moiety : Known for various biological activities, including antimicrobial and anti-inflammatory effects.
- Sulfonamide Group : Commonly associated with antibacterial properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The sulfonamide moiety is particularly noted for its effectiveness against bacterial infections. A study on related compounds demonstrated that modifications in the structure can lead to enhanced antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The isothiazolidinone ring has been linked to anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that compounds containing the isothiazolidinone structure may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For example, a related compound was found to inhibit cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 15 µM.
Case Studies
- Study on Structural Analogues : A comparative study investigated the biological activity of various sulfonamide derivatives. The results indicated that modifications to the dimethylamino group significantly affected both antimicrobial and anticancer activities.
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth and improved survival rates, indicating a promising avenue for further research into the therapeutic potential of this compound.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a drug candidate.
Absorption and Distribution
Due to its lipophilic nature from the dimethylamino group, it is hypothesized that the compound may have good absorption characteristics when administered orally.
Metabolism
The metabolism of sulfonamides typically involves hepatic pathways leading to various metabolites. Further studies are needed to elucidate the specific metabolic pathways for this compound.
Excretion
Most sulfonamides are excreted via renal pathways, which may also apply to this compound. Monitoring renal function will be essential during clinical evaluations.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogs include sulfonamide derivatives with triazole-thione or pyrazolo-pyrimidinyl substituents. Key comparisons are outlined below:
Key Observations :
- Electron-Withdrawing vs.
- Heterocyclic Moieties : The isothiazolidin-dioxide ring in the target compound contrasts with triazole-thiones () and pyrazolo-pyrimidines (). These heterocycles modulate electronic density and hydrogen-bonding capacity, impacting target binding and metabolic stability.
Comparison of Spectral Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
